(R)-Limonene 13Cd2
Description
Significance of Stable Isotope Labeling in Chemical and Biochemical Investigations
Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its heavier, non-radioactive isotopes. nih.govbohrium.com Common stable isotopes used in organic chemistry and biochemistry include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). blogspot.com This subtle change in mass does not significantly alter the chemical properties of the molecule, allowing it to act as a tracer in complex systems. bohrium.com By tracking the position of these isotopic labels in the products of a reaction, scientists can deduce the intricate pathways and mechanisms of chemical and biochemical transformations. nih.govbohrium.com
The primary analytical techniques used to detect these isotopic labels are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov NMR can distinguish between isotopes based on their different gyromagnetic ratios, providing detailed information about the structural environment of the labeled atom. rsc.org Mass spectrometry, on the other hand, detects the mass difference between the labeled and unlabeled molecules. nih.gov This allows researchers to follow the journey of labeled atoms through metabolic networks and reaction cascades, providing invaluable insights into reaction kinetics, biosynthetic pathways, and the formation of intermediates. rsc.orgresearchgate.net The use of stable isotopes is particularly advantageous as they are non-radioactive, making them safe for a wide range of experimental conditions. bohrium.com
The Role of (R)-Limonene as a Model Monoterpene in Mechanistic Studies
(R)-(+)-Limonene, a cyclic monoterpene, is a major component of citrus fruit oils and is widely studied as a model compound in terpene chemistry. scielo.brdb-thueringen.de Its relatively simple, yet chiral, structure and its role as a precursor to a variety of other monoterpenoids make it an ideal candidate for investigating the complex mechanisms of terpene synthase enzymes. nih.govresearchgate.net These enzymes catalyze some of the most complex reactions in natural product chemistry, often involving the formation of highly reactive carbocation intermediates and intricate rearrangement cascades. acs.orgresearchgate.net
Limonene (B3431351) synthases, the enzymes responsible for the biosynthesis of limonene from geranyl diphosphate (B83284) (GPP), have been a focal point of mechanistic studies. nih.govgriffith.edu.au Understanding how these enzymes control the cyclization of the linear GPP substrate to form the specific stereoisomer, (R)-limonene, and how they prevent the formation of other potential side-products, is a key area of research. researchgate.net The study of (R)-limonene and its enzymatic transformations provides fundamental insights into the broader class of terpene cyclases, which are responsible for generating the vast structural diversity of terpenoid natural products. rsc.org
Rationale for Deuterium and Carbon-13 Double Labeling in (R)-Limonene (e.g., (R)-Limonene 13Cd2)
The use of a single isotopic label can provide significant information, but in complex reactions with multiple potential pathways, dual labeling with both deuterium (²H) and carbon-13 (¹³C) offers a more detailed and unambiguous picture. The compound (R)-Limonene ¹³Cd₂, which contains both a carbon-13 atom and two deuterium atoms at a specific position, is a sophisticated probe for mechanistic studies.
The rationale for this dual-labeling strategy is multifold:
Tracing Carbon Skeleton Rearrangements: The ¹³C label acts as a marker for a specific carbon atom in the molecule's backbone. By determining the position of the ¹³C atom in the reaction products, researchers can track any skeletal rearrangements that may have occurred during the reaction. bohrium.comacs.org
Investigating Hydrogen Shifts and Kinetic Isotope Effects: The deuterium labels are used to probe the movement of hydrogen atoms (as hydrides or protons) during the reaction. Furthermore, the presence of heavier deuterium atoms in place of hydrogen can slow down reactions where a carbon-hydrogen bond is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), provides strong evidence for the involvement of that specific C-H bond in the reaction mechanism. researchgate.net
Elucidating Reaction Branching: In reactions that can proceed through multiple pathways to yield different products, the KIE caused by deuterium substitution can alter the ratio of these products. This "isotopically sensitive branching" can reveal which products are formed through pathways involving C-H bond cleavage at the labeled position. researchgate.netnih.gov
Advanced NMR and MS Analysis: The combination of ¹³C and ²H labeling provides unique signatures in NMR and MS spectra. While ¹³C NMR is a standard technique, the detection of deuterated carbons requires specific experimental parameters due to longer relaxation times and splitting of the signal by deuterium. rsc.org However, successful detection provides definitive evidence of the connectivity between the labeled carbon and deuterium atoms.
By using doubly labeled substrates like (R)-Limonene ¹³Cd₂, researchers can simultaneously track skeletal changes and hydrogen migrations, providing a much more constrained and detailed model of the reaction mechanism than would be possible with single-labeling experiments. acs.org
Research Findings with Isotopically Labeled Monoterpenes
Studies on terpene synthases using isotopically labeled substrates have provided significant insights into their reaction mechanisms. While specific data for (R)-Limonene ¹³Cd₂ is not extensively published, findings from studies using deuterated and/or ¹³C-labeled geranyl diphosphate (GDP), the precursor to limonene, illustrate the power of this approach.
In a study on multiproduct terpene synthases from Zea mays, the use of deuterated GDP analogues led to significant changes in the product distribution. researchgate.net This is a clear demonstration of isotopically sensitive branching, where the kinetic isotope effect redirects the reaction flux.
Table 1: Product Distribution from Incubation of Unlabeled and Deuterated GDP with Terpene Synthase TPS4
| Product | Unlabeled GDP (%) | [²H₁]-GDP (%) | [²H₆]-GDP (%) |
| α-Thujene | 10 | 8 | 2 |
| Sabinene (B1680474) | 45 | 35 | 15 |
| Limonene | 15 | 16 | 17 |
| Sabinene Hydrate | 5 | 15 | 40 |
| Other Monoterpenes | 25 | 26 | 26 |
Data adapted from studies on multiproduct terpene synthases. researchgate.net
The data in Table 1 shows that upon incubation with hexadeuterated GDP ([²H₆]-GDP), the formation of α-thujene and sabinene, which require a deprotonation step, is significantly suppressed. Concurrently, the formation of sabinene hydrate, which involves the quenching of a carbocation intermediate with water, is dramatically increased. This provides strong evidence that deprotonation is a rate-limiting step in the formation of the olefinic products. The formation of limonene, however, was largely unaffected, suggesting that the deprotonation step leading to limonene is not significantly rate-limiting under these conditions or proceeds through a different intermediate. researchgate.net
These types of studies, enabled by isotopic labeling, are crucial for building a detailed understanding of the catalytic strategies employed by enzymes to control complex chemical transformations.
Properties
CAS No. |
1450828-99-5 |
|---|---|
Molecular Formula |
C10H14D2 |
Molecular Weight |
139.24 |
Purity |
95% min. |
Synonyms |
(R)-Limonene 13Cd2 |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment Strategies for R Limonene 13cd2 Analogs
Chemoenzymatic and Biocatalytic Pathways for Labeled (R)-Limonene Derivatization
Chemoenzymatic synthesis combines the selectivity of biological catalysts with the broad reaction scope of traditional organic chemistry to produce complex molecules. This approach is particularly advantageous for creating labeled compounds that may be difficult to access through purely chemical or biological means.
Biocatalysis, utilizing either whole-cell systems or isolated enzymes, offers a powerful method for the selective transformation of limonene (B3431351) and its derivatives. mdpi-res.com For instance, the epoxidation of (R)-(+)-limonene to limonene oxide is a key transformation, as the epoxide is a versatile intermediate for further chemical modifications. nih.govnih.gov Research has demonstrated the use of fungal mycelium, such as from Cladosporium cladosporioides, as a biocatalyst for the chemoenzymatic epoxidation of (R)-(+)-limonene. rsc.org This process can be optimized to achieve high conversion rates. rsc.org Furthermore, lipases are commonly employed for in situ generation of peroxy acids, which then act as the oxidizing agent for the epoxidation reaction. mdpi-res.comnih.gov
The derivatization of (R)-limonene can also be achieved through other chemoenzymatic routes. For example, (R)-limonene can be converted to terpinolene (B10128) oxide, which is then isomerized to karahanaenone. nih.gov Subsequent enzymatic resolution can yield enantiomerically pure karahanaenol. nih.gov Additionally, a chemoenzymatic approach has been developed to access all four intermediates in the peppermint biosynthetic pathway between limonene and menthone/isomenthone. acs.org This highlights the potential to create a diverse range of labeled limonene derivatives by combining chemical steps with the high stereo- and regioselectivity of enzymes. acs.orgrsc.org
Table 1: Examples of Chemoenzymatic Transformations of (R)-Limonene
| Starting Material | Biocatalyst/Enzyme | Key Transformation | Product(s) |
| (R)-(+)-Limonene | Cladosporium cladosporioides mycelium | Epoxidation | Limonene 1,2-epoxide, Limonene 8,9-epoxide, Diepoxide |
| (R)-Limonene | Lipase | Epoxidation | Limonene oxide |
| (R)-Limonene | Toluene dioxygenase (TDO) | Dihydroxylation | Polyphenol precursors |
| (+)-Isopulegol (derived from limonene pathway) | Isopiperitenone reductase | Reduction | (+)-cis-Isopulegone |
Biosynthetic Incorporation of Isotopically Labeled Precursors into (R)-Limonene
Biosynthetic methods leverage the natural metabolic pathways of organisms to produce labeled compounds from simple, isotopically enriched precursors.
Whole-plant labeling involves growing plants in a controlled environment with an atmosphere enriched in ¹³CO₂. The plant then incorporates the ¹³C into its primary and secondary metabolites, including monoterpenes like limonene, through photosynthesis. semanticscholar.orgwu.ac.thnih.gov This method allows for the in vivo study of metabolic pathways and the rates of biosynthesis under physiological conditions. nih.govresearchgate.net
Studies on various plant species, including Pelargonium graveolens (rose-scented geranium) and Lavandula latifolia (spike lavender), have utilized ¹³CO₂ labeling to investigate monoterpenoid biosynthesis. nih.govtum.demdpi.com In these experiments, plants are placed in gas-tight chambers and exposed to a ¹³CO₂-enriched atmosphere for a defined period (pulse), followed by a period in a normal atmosphere (chase). tum.demdpi.com The analysis of the resulting labeled monoterpenes, such as by gas chromatography-mass spectrometry (GC/MS) and nuclear magnetic resonance (NMR) spectroscopy, reveals the biosynthetic origin of the carbon atoms and the dynamics of metabolite formation. semanticscholar.orgtum.demdpi.com For example, this technique has been instrumental in confirming that the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway is the predominant route for the biosynthesis of monoterpene precursors in many plants. nih.govtum.demdpi.com
Table 2: Research Findings from Whole-Plant ¹³CO₂ Labeling Studies
| Plant Species | Labeled Precursor | Major Monoterpenes Analyzed | Key Finding |
| Pelargonium graveolens | ¹³CO₂ | (-)-Isomenthone, Geraniol, (-)-Citronellol | Monoterpenoids originate from the MEP pathway, with distinct pathways for cyclic and acyclic monoterpenes beyond geranyl diphosphate (B83284). nih.gov |
| Lavandula latifolia | ¹³CO₂ | 1,8-Cineole, Camphor | Monoterpene precursors are predominantly synthesized via the MEP pathway, even with overexpression of an MVA pathway enzyme. tum.demdpi.com |
| Picea abies (Norway spruce), Pinus sylvestris (Scots pine) | ¹³CO₂ | Various monoterpenes | Allowed for the distinction between de novo synthesis and emissions from storage pools for individual terpenoid compounds. semanticscholar.org |
Microbial and cell-free systems offer highly controlled environments for the production of isotopically labeled compounds, overcoming some of the complexities of whole-plant systems.
Genetically engineered microorganisms, such as Escherichia coli and cyanobacteria (Synechococcus sp. PCC 7002), can be modified to produce limonene. frontiersin.orgresearchgate.netbiorxiv.orgbiorxiv.org By supplying these cultures with ¹³C-labeled glucose or other labeled substrates, the microorganisms synthesize limonene with the isotope incorporated. biorxiv.org This approach has been used in conjunction with isotopically non-stationary ¹³C metabolic flux analysis (INST-¹³CMFA) to quantify the intracellular metabolic fluxes and understand the energetic burden of limonene production. frontiersin.orgresearchgate.netbiorxiv.org For instance, studies in Synechococcus have shown that limonene production alters central carbon metabolism, increasing flux through pathways like the malic enzyme route to balance the ATP/NADPH ratio required for terpene synthesis. frontiersin.orgbiorxiv.org
Cell-free systems, which consist of cell extracts or purified enzymes, provide an even more controlled environment for biosynthesis. nih.govacs.orggoogle.com These systems bypass the constraints of cell viability and allow for the direct manipulation of substrates and cofactors. nih.gov Cell-free protein synthesis can be used to produce the necessary enzymes, such as limonene synthase, which then convert labeled precursors like geranyl diphosphate (GPP) into labeled limonene. nih.govosti.gov These systems are highly suitable for producing milligram quantities of stable-isotope labeled proteins and have been adapted for the total biosynthesis of plant terpene natural products. nih.govnih.gov The development of artificial pathways, such as the isopentenol (B1216264) utilization pathway (IUP), in cell-free systems offers a simplified, promising alternative to the native MVA and MEP pathways for producing terpenoids from labeled alcohols. researchgate.net
Whole-Plant 13CO2 Isotopic Labeling Methodologies
Stereospecific Synthesis of Labeled (R)-Limonene and its Analogs
The stereospecific synthesis of (R)-Limonene and its isotopically labeled analogs is critical, as the biological activity of enantiomers can differ significantly. (R)-Limonene is naturally abundant in citrus oils, providing a readily available chiral starting material. acs.orgscielo.br
The cyclization of geranyl diphosphate (GPP) is the key step that determines the stereochemistry of the resulting limonene. (+)-Limonene synthase and (-)-limonene (B1674923) synthase catalyze the formation of the (R)- and (S)-enantiomers, respectively, by binding GPP in different conformations. acs.orgnih.gov The biological formation of the double bond in both limonene enantiomers has been shown to be stereospecifically controlled. researchgate.net
Chemical synthesis strategies often start with naturally occurring (R)-(+)-limonene or its derivatives. For example, (R)-(+)-limonene oxide is a key intermediate that can be synthesized and then subjected to various reactions, such as aminolysis, to create a library of chiral derivatives with retained stereochemistry. nih.gov The development of synthetic routes to intermediates of the peppermint monoterpenoid pathway often begins with (R)-limonene, emphasizing the importance of stereocontrol throughout the synthetic sequence. acs.org While direct chemical synthesis of "(R)-Limonene 13Cd2" is complex, the principles of stereospecific synthesis combined with the introduction of labeled fragments would be the required approach. Information on commercially available standards like (R)-(+)-Limonene-13C-d2 indicates its successful synthesis, although the specific synthetic route is often proprietary. axios-research.com Such standards are crucial for analytical and metabolic studies. axios-research.com
Advanced Spectroscopic Characterization of R Limonene 13cd2
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For isotopically labeled compounds like (R)-Limonene ¹³Cd₂, NMR provides specific insights into the location and effects of the isotopic labels.
¹³C NMR Chemical Shift and Coupling Constant Analysis for Isotopic Localization
The ¹³C NMR spectrum of (R)-Limonene provides direct information about its carbon skeleton. bhu.ac.in In (R)-Limonene ¹³Cd₂, the presence of a ¹³C-labeled methyl group and a deuterated methylidene group introduces distinct changes in the ¹³C NMR spectrum, which are crucial for confirming the position of the isotopic labels.
The chemical shifts in a ¹³C NMR spectrum are sensitive to the electronic environment of each carbon atom. libretexts.org For standard (R)-Limonene, the ten carbon atoms are inequivalent and thus produce ten distinct peaks in the ¹³C NMR spectrum. umn.edu The typical chemical shift ranges for different types of carbon atoms (aliphatic, olefinic, etc.) help in the initial assignment of these peaks. bhu.ac.in
Isotopic Effects on Chemical Shifts: The substitution of a proton with a deuteron (B1233211) can cause a small change in the chemical shift of the attached carbon, known as a secondary isotope shift. huji.ac.il Similarly, the enrichment with ¹³C at a specific position will result in a significantly enhanced signal for that carbon. In (R)-Limonene ¹³Cd₂, the carbon of the ¹³C-labeled methyl group (C10) would exhibit a very intense signal. The carbon of the deuterated methylidene group (C9) would show a characteristic multiplet due to ¹³C-²H coupling and a slight upfield or downfield shift compared to the unlabeled compound.
Coupling Constants: Spin-spin coupling between adjacent ¹³C nuclei (¹³C-¹³C coupling) and between ¹³C and ¹H or ²H nuclei provides valuable structural information. bhu.ac.in The one-bond coupling constant (¹J_CH) is typically around 125 Hz for sp³ carbons and 150-170 Hz for sp² carbons. In (R)-Limonene ¹³Cd₂, the ¹J_C10,H coupling would be observed. For the deuterated group, the ¹J_C9,D coupling would be observed, which is related to ¹J_C9,H by the gyromagnetic ratios of ²H and ¹H (γ_D/γ_H ≈ 0.15). The observation of these specific couplings confirms the location of the isotopic labels.
Interactive Data Table: Predicted ¹³C NMR Data for (R)-Limonene ¹³Cd₂ in CDCl₃
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Key Observations for Isotopic Localization |
| C1 | ~133.7 | Unaffected by labeling. |
| C2 | ~120.7 | Unaffected by labeling. |
| C3 | ~30.8 | Minor two-bond isotope shift from C10. |
| C4 | ~41.0 | Minor isotope shifts. |
| C5 | ~27.9 | Unaffected by labeling. |
| C6 | ~30.6 | Unaffected by labeling. |
| C7 | ~23.4 | Unaffected by labeling. |
| C8 | ~150.0 | Unaffected by labeling. |
| C9 | ~108.5 | Upfield secondary isotope shift due to deuterium (B1214612). Multiplet due to ¹³C-²H coupling. |
| C10 | ~20.8 | Significantly enhanced signal intensity due to ¹³C enrichment. Shows ¹J_CH coupling. |
Note: The chemical shift values are based on literature data for unlabeled (R)-Limonene and expected isotopic effects. Actual values may vary. nih.govmpg.deuq.edu.au
¹H NMR Analysis and Deuterium Isotope Effects on Chemical Shifts
¹H NMR spectroscopy provides detailed information about the proton environment in a molecule. In (R)-Limonene ¹³Cd₂, the ¹H NMR spectrum will show characteristic changes due to the presence of deuterium.
Deuterium Isotope Effects: The substitution of protons with deuterons at the C9 position leads to the disappearance of the corresponding proton signals in the ¹H NMR spectrum. nih.gov Furthermore, deuterium substitution can cause small shifts in the resonance frequencies of nearby protons, a phenomenon known as the deuterium isotope effect on proton chemical shifts. mdpi.combibliotekanauki.pl These effects are typically small but can be observed in high-resolution NMR spectra. huji.ac.il The magnitude and direction of the shift can provide information about molecular conformation and hydrogen bonding. mdpi.combibliotekanauki.pl
For (R)-Limonene ¹³Cd₂, the signals for the two protons on C9 would be absent. The neighboring protons, such as H4 and the protons on C5, might experience slight upfield or downfield shifts. The proton signal for the ¹³C-labeled methyl group (C10) would appear as a doublet due to coupling with the ¹³C nucleus (¹J_C,H).
Application of Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, ADEQUATE) for Structural Elucidation and Label Assignment
Multidimensional NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. researchgate.netipb.pt
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net In (R)-Limonene ¹³Cd₂, COSY would be used to trace the proton-proton connectivity throughout the molecule, helping to assign the signals of the cyclohexene (B86901) ring and the isopropenyl group. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. This is a powerful tool for assigning the signals of protonated carbons. researchgate.net For (R)-Limonene ¹³Cd₂, the HSQC spectrum would clearly show the correlation between each proton and its attached carbon, with the notable absence of a cross-peak for the deuterated C9 position.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically over two or three bonds). This is crucial for identifying quaternary carbons and for linking different parts of the molecule together. researchgate.net For instance, HMBC can show correlations from the methyl protons (H7 and H10) to the olefinic carbons (C1, C2, C8), confirming their positions. researchgate.net
ADEQUATE (Adequate Double Quantum Transfer Experiment): The INADEQUATE experiment is a highly informative technique that reveals direct carbon-carbon bonds. sci-hub.se While it requires a high sample concentration due to the low natural abundance of two adjacent ¹³C atoms, it provides an unambiguous map of the carbon skeleton. sci-hub.se For a ¹³C-labeled compound, a variant of this experiment could be used to confirm the connectivity of the labeled carbon to its neighbors.
The combined use of these techniques allows for a complete and reliable assignment of all ¹H and ¹³C signals in (R)-Limonene ¹³Cd₂, thus confirming the structural integrity and the precise location of the isotopic labels. researcher.lifebeilstein-journals.org
Quantitative NMR for Determination of Isotopic Enrichment and Purity
Quantitative NMR (qNMR) is a primary analytical method for determining the purity and concentration of a substance without the need for a specific reference standard of the analyte. nih.govbruker.combipm.org
Isotopic Enrichment: For (R)-Limonene ¹³Cd₂, qNMR can be used to determine the percentage of ¹³C enrichment at the C10 position. This is achieved by comparing the integral of the ¹³C-enriched signal to the integrals of the other carbon signals in the ¹³C NMR spectrum, which are at natural abundance. nih.gov Similarly, the degree of deuteration at the C9 position can be quantified by comparing the integral of the residual proton signal at that position in the ¹H NMR spectrum with the integrals of other protons in the molecule. nih.gov
Mass Spectrometry (MS) and Isotope Ratio Mass Spectrometry (IRMS)
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, and for analyzing isotopic ratios.
High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) for Isotope Ratio Determination
High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) combines the separation power of gas chromatography with the sensitive detection and identification capabilities of mass spectrometry. chromatographyonline.com This technique is well-suited for the analysis of volatile compounds like limonene (B3431351). nih.govscielo.br
Isotope Ratio Determination: In the context of (R)-Limonene ¹³Cd₂, HRGC-MS can be used to determine the ratio of the isotopically labeled molecule to the unlabeled molecule. The mass spectrum of the labeled compound will show a molecular ion peak at a higher mass-to-charge ratio (m/z) compared to the unlabeled compound, due to the presence of ¹³C and ²H. Specifically, the molecular weight of (R)-Limonene ¹³Cd₂ will be increased by three mass units (one from ¹³C and two from ²H) compared to unlabeled limonene. By comparing the intensities of the molecular ion peaks of the labeled and unlabeled species, the isotopic enrichment can be calculated. tisserandinstitute.org
Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a specialized technique that can provide very precise measurements of carbon isotope ratios (¹³C/¹²C). fmach.it While standard GC-MS can provide an estimate of enrichment, GC-C-IRMS is the gold standard for accurate isotope ratio analysis. nih.gov
Interactive Data Table: Expected Mass Spectral Data for Limonene Isotopologues
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected m/z of Molecular Ion [M]⁺ |
| (R)-Limonene (unlabeled) | C₁₀H₁₆ | 136.1252 | 136 |
| (R)-Limonene ¹³Cd₂ | ¹²C₉¹³C₁H₁₄D₂ | 139.1356 | 139 |
Note: The table shows the theoretical monoisotopic masses. The actual mass spectrum will also show peaks corresponding to other isotopes at their natural abundance. hmdb.ca
Molecular Ion Cluster Analysis for Confirmation of Isotopic Label Incorporation
Mass spectrometry is a powerful analytical technique for confirming the successful incorporation of stable isotopes into a molecule. In the case of (R)-Limonene 13Cd2, which is (R)-Limonene labeled with one Carbon-13 (¹³C) atom and two Deuterium (²H or D) atoms, mass spectrometry can verify the resulting change in molecular mass.
Unlabeled (R)-Limonene has a chemical formula of C₁₀H₁₆ and a monoisotopic mass of approximately 136.1252 Daltons (Da). spectrabase.comnist.gov The introduction of one ¹³C and two ²H atoms increases the mass of the molecule. The molecular ion peak ([M]⁺) in the mass spectrum for this compound will therefore be shifted to a higher mass-to-charge ratio (m/z) compared to its unlabeled counterpart. Specifically, the monoisotopic mass of this compound is approximately 139.1411 Da.
The confirmation of isotopic labeling is achieved by analyzing the molecular ion cluster in a high-resolution mass spectrum. researchgate.net Due to the natural abundance of heavier isotopes (primarily ¹³C), the molecular ion of a compound appears not as a single peak but as a cluster of peaks. The primary peak represents the molecule composed of the most abundant isotopes (e.g., ¹²C and ¹H), known as the monoisotopic peak (M). Subsequent peaks, such as M+1 and M+2, represent molecules containing one or more heavier isotopes. The relative intensities of these peaks are predictable and characteristic of the molecule's elemental formula.
For this compound, the entire isotopic pattern is shifted by the mass of the incorporated labels. Analysis of the resulting molecular ion cluster allows for the unambiguous confirmation that the desired number of ¹³C and ²H atoms have been incorporated into the limonene structure. nih.govplos.org
Interactive Data Table 1: Comparison of Theoretical Molecular Ion Clusters
The following table illustrates the theoretical differences in the mass-to-charge ratio (m/z) for the most significant peaks in the molecular ion clusters of unlabeled (R)-Limonene and the labeled this compound.
| Ion | (R)-Limonene (C₁₀H₁₆) Theoretical m/z | This compound (C₉¹³CH₁₄D₂) Theoretical m/z | Description |
| [M]⁺ | 136.1252 | 139.1411 | Monoisotopic molecular ion |
| [M+1]⁺ | 137.1286 | 140.1445 | Ion with one additional ¹³C or ²H |
| [M+2]⁺ | 138.1319 | 141.1478 | Ion with two additional ¹³C or other combinations |
Note: The m/z values are theoretical monoisotopic masses. The relative abundances of these peaks would be determined by the specific mass spectrometer and ionization technique used.
Compound-Specific Isotope Analysis (CSIA) for Tracing Origin
Compound-Specific Isotope Analysis (CSIA) is a sophisticated analytical method used to determine the ratio of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H) within a specific organic compound in a sample. niwa.co.nzenviro.wiki This technique is particularly valuable for tracing the origin of a compound, as the isotopic signature can act as a fingerprint. siremlab.com
The isotopic composition of a molecule like limonene can vary depending on several factors:
Geographical Origin: The isotopic ratios of precursor elements (like carbon in CO₂) vary geographically, and these variations are passed into the plants that produce limonene.
Biosynthetic Pathway: Different enzymatic reactions involved in the biosynthesis of terpenes can lead to isotopic fractionation, resulting in a unique isotopic signature.
Manufacturing Process: For synthetic limonene, the raw materials and specific chemical processes used can impart a distinct isotopic ratio, often different from natural sources. researchgate.net
CSIA is typically performed using a gas chromatograph coupled to an isotope ratio mass spectrometer (GC-C-IRMS). oup.comresearchgate.netnih.gov The gas chromatograph separates the target compound (limonene) from other components in the sample. The separated compound is then combusted or pyrolyzed into simple gases (like CO₂), and the isotope ratio mass spectrometer measures the precise isotopic ratio of these gases. enviro.wiki
In this context, this compound serves as an ideal internal standard. wuxiapptec.com By adding a known quantity of this isotopically labeled compound to a sample, any variations or fractionations that occur during sample preparation and analysis can be corrected. wuxiapptec.com Since the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it behaves similarly during extraction and chromatography. wuxiapptec.com The distinct mass of the labeled standard allows it to be measured independently from the native compound, ensuring high accuracy and precision in the determination of the sample's true isotopic signature. tandfonline.com This allows researchers to confidently compare the isotopic signature of an unknown limonene sample to a database of known sources to determine its origin. siremlab.comscience.gov
Interactive Data Table 2: Principles of CSIA for Tracing (R)-Limonene Origin
This table summarizes the key principles and applications of using CSIA with this compound for source tracing.
| Principle/Application | Description | Role of this compound |
| Isotopic Fingerprinting | The natural abundance ratio of stable isotopes (e.g., ¹³C/¹²C) in limonene varies based on its geographical, botanical, or synthetic origin. | Provides a stable, known isotopic reference point against which the unknown sample's signature can be accurately measured. |
| Source Apportionment | Differentiating between limonene from different sources within a complex mixture (e.g., natural vs. synthetic adulteration). researchgate.net | Used as an internal standard to quantify the amount and determine the isotopic ratio of the unlabeled limonene from each source. |
| Process Verification | Confirming the declared origin of a product, such as essential oils, for quality control and authenticity assessment. nih.gov | Ensures the analytical method is precise and accurate, correcting for instrumental drift or sample preparation artifacts. |
| Environmental Tracing | Tracking the source and fate of limonene as an environmental contaminant. siremlab.com | Improves the reliability of measurements, allowing for confident identification of pollution sources. |
Mechanistic Investigations Using R Limonene 13cd2 As a Probe
Elucidation of Chemical Reaction Pathways and Intermediate Species
The introduction of a ¹³C isotopic label into the isopropenyl moiety of (R)-limonene is instrumental for elucidating the mechanisms of various chemical transformations. The distinct spectroscopic signature of ¹³C allows for unambiguous tracking of these specific carbon atoms, providing definitive evidence for proposed reaction pathways.
The epoxidation of (R)-(+)-limonene is a foundational reaction that can yield multiple products, primarily through the oxidation of its two distinct double bonds: the endocyclic (in the cyclohexene (B86901) ring) and the exocyclic (the isopropenyl group) double bonds. The reaction typically produces a mixture of cis- and trans-1,2-limonene oxide, with further oxidation leading to limonene (B3431351) dioxide. mdpi.com Byproducts such as carveol (B46549) and carvone (B1668592) can also form through allylic oxidation. mdpi.comnih.gov
The use of (R)-Limonene 13Cd2 as a substrate would be invaluable for studying these competing pathways. For instance, in reactions mediated by N-Bromosuccinimide (NBS), a proposed mechanism involves the formation of a bromonium ion intermediate. researchgate.net Tracking the ¹³C-labeled carbons with NMR spectroscopy would allow researchers to observe the electronic environment of the isopropenyl group as it interacts with the catalyst and oxidant, confirming its involvement and regioselectivity. In aerobic epoxidation over cobalt-substituted catalysts, a key question is the nature of the oxidizing species. mdpi.com Isotopic labeling would help determine if the isopropenyl group is directly attacked or if it participates in side reactions, by precisely identifying the final location of the labeled carbons in the product mixture, including any byproducts formed. mdpi.comnih.gov
Studies using dimethyldioxirane (B1199080) (DMDO) generated in situ have shown high yields of limonene dioxide. scispace.com Using this compound would allow for a detailed kinetic analysis of the two-step epoxidation process. Researchers could monitor the disappearance of the ¹³C signal corresponding to the vinylic carbons and the appearance of the signal for the epoxidized carbons, providing clear data on the relative rates of the first and second epoxidation steps.
Table 1: Product Distribution in the Epoxidation of (R)-(+)-Limonene under Various Conditions
| Catalyst/Reagent | Oxidant | Key Products | Selectivity/Yield | Reference |
|---|---|---|---|---|
| Co/SBA-16 | O₂, Isobutyraldehyde | 1,2-Limonene oxide, Carveol, Carvone | Epoxide selectivity affected by metal type (Co²⁺ > Fe²⁺, Ni²⁺, Mn²⁺). | mdpi.comnih.gov |
| None (in situ DMDO) | Oxone, Acetone | Limonene dioxide | 97% yield in excess acetone. | scispace.com |
| None (in situ Peroxyacetic Acid) | SPC, TAED | 1,2-Limonene oxide (cis/trans mix) | 72% yield, regioselective for the endocyclic double bond. | scielo.br |
| TiO₂-supported Dioxo-Mo Complexes | O₂, UV-Vis Light | 1,2-Limonene oxide | Up to 75% selectivity to endocyclic epoxides. | researchgate.net |
(R)-Limonene can undergo catalytic dehydrogenation to form p-cymene, an important aromatic compound. mdpi.com This transformation is a key example of aromatization. The reaction is often performed at high temperatures in the presence of catalysts like Ti-SBA-15 or Pd/HZSM-5. mdpi.com The mechanism involves the isomerization of limonene's double bonds followed by hydrogen elimination.
Utilizing this compound as the starting material would provide unequivocal proof of the reaction pathway. As the molecule aromatizes, the isopropenyl group becomes the isopropyl group of p-cymene. By tracking the ¹³C labels, researchers could confirm that these specific methyl groups are retained in the final product and not lost or exchanged during the reaction. Furthermore, in studies of cooperative catalysis where hydrogen transfer is mediated by metal-ligand complexes, labeled limonene could help elucidate the hydrogen transfer steps. anu.edu.auresearchgate.net Isotopic labeling studies using D₂ and ¹³CO₂ have already proven essential in clarifying mechanisms for CO₂ hydrogenation, setting a precedent for this type of investigation. chemrxiv.org
The reaction of (R)-limonene with elemental sulfur, a process related to inverse vulcanization, produces complex oligosulfide polymers. researchgate.net A significant side reaction observed during this process is the aromatization of the limonene backbone to form p-cymene, which can be identified using ¹H and ¹³C NMR spectroscopy. researchgate.net
By employing this compound, the mechanism of this concomitant sulfidation and aromatization can be studied in greater detail. The ¹³C labels on the isopropenyl group serve as a precise marker to determine the extent to which this group is involved in forming sulfur cross-links versus being converted into the isopropyl group of p-cymene. This allows for a quantitative assessment of the competing reaction pathways and helps in optimizing reaction conditions to favor the desired polymeric product over the aromatized byproduct.
Mechanistic Studies of Hydrogenation and Dehydrogenation Reactions
Stereochemical Analysis of Chemical Transformations Involving Labeled (R)-Limonene
The stereochemistry of (R)-limonene is a critical factor that dictates the three-dimensional structure of its reaction products. mpg.deresearchgate.net For instance, the biotransformation of (R)-(+)-limonene by fungi can produce specific diastereomers of carveol with high selectivity. researchgate.net Similarly, enzymatic cyclization of geranyl pyrophosphate to form limonene involves precise stereochemical control to yield the (R)- or (S)-enantiomer. pnas.orgacs.org
The use of this compound offers a unique advantage in stereochemical analysis. The two methyl groups on the isopropenyl substituent are prochiral. Labeling them with ¹³C creates a stereochemical probe at a position that is difficult to analyze by other means. During a reaction, if the isopropenyl group is transformed in a way that differentiates these two methyl groups, the resulting ¹³C NMR spectrum will reflect this change. This would be particularly useful for studying enzymatic or asymmetric catalytic reactions where the catalyst's chiral pocket interacts directly with the isopropenyl group, allowing researchers to trace the stereochemical outcome at that specific site with high fidelity.
Isotopic Labeling in Catalysis Studies for Understanding Reaction Selectivity and Efficiency
Isotopic labeling is a cornerstone of modern catalysis research, used to map metabolic pathways and optimize catalyst performance. For example, isotopically non-stationary ¹³C metabolic flux analysis (INST-¹³CMFA) has been used to track the carbon flow through engineered microorganisms designed to produce limonene, identifying metabolic bottlenecks and informing strategies to improve yield and efficiency. researchgate.netfrontiersin.orgresearchgate.net
This principle is directly transferable to chemical catalysis. By using this compound in catalytic reactions, such as oxidation or isomerization, the efficiency and selectivity of a catalyst can be precisely determined. mdpi.comresearchgate.net For instance, in the oxidation of limonene, multiple products can form. mdpi.com The ¹³C labels allow for an exact quantification of the products derived from reactions at the isopropenyl group versus the endocyclic double bond. This helps in calculating the catalyst's regioselectivity. In studies where catalyst variants show different product distributions, such as certain limonene synthase mutants that produce altered ratios of pinene and limonene isomers, isotopic tracing can clarify which mechanistic step is affected by the mutation. acs.org This detailed mechanistic information is crucial for the rational design of new catalysts with enhanced selectivity and efficiency for desired chemical transformations.
Applications in Biosynthesis and Metabolic Pathway Research
Elucidation of Monoterpenoid Biosynthetic Pathways and Enzymes
The use of stable isotope labeling is a powerful technique for unraveling the complex networks of monoterpenoid biosynthesis in plants and engineered microorganisms. researchgate.netresearchgate.net By supplying ¹³C-labeled precursors, such as ¹³CO₂, ¹³C-glucose, or labeled amino acids, scientists can track the flow of carbon through metabolic pathways and identify the origin of every atom in the final monoterpene product. nih.govoup.comnih.gov This approach provides definitive evidence for proposed biosynthetic routes and the enzymes involved. researchgate.netresearchgate.net
In plants, monoterpenes are typically synthesized via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which is located in the plastids. csic.esresearchgate.net This pathway uses glyceraldehyde-3-phosphate and pyruvate (B1213749) to produce the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). csic.es In contrast, engineered microorganisms like Escherichia coli may utilize either the native MEP pathway or an introduced mevalonate (B85504) (MVA) pathway to supply these precursors for limonene (B3431351) production. nih.gov Isotopic labeling studies are crucial for quantifying the carbon flux through these competing or complementary pathways. nih.gov
Isotopic labeling allows for precise quantification of carbon flux towards specific stereoisomers of limonene. A notable study on different chemotypes of Pelargonium graveolens (rose-scented geranium) used whole-plant ¹³CO₂ labeling to trace carbon flow into (+)-limonene and (-)-limonene (B1674923). researchgate.netresearchgate.net The results demonstrated that in chemotypes rich in p-menthane (B155814) monoterpenes (like (-)-isomenthone), the carbon flux was overwhelmingly directed towards the (+)-limonene enantiomer. researchgate.net
| Chemotype (Pelargonium graveolens) | Major Monoterpenoid | Relative ¹³C Incorporation into Limonene Enantiomers | Key Finding |
| (-)-Isomenthone-rich | (-)-Isomenthone | 81% into (+)-Limonene | Demonstrates a strong metabolic preference and high carbon flux towards the (+)-limonene precursor for p-menthane synthesis. researchgate.net |
| Citronellol/Geraniol-rich | (-)-Citronellol, Geraniol | Lower overall incorporation, less preference for (+)-Limonene | Indicates a different metabolic mode with reduced flux into cyclic monoterpenes. researchgate.net |
This table summarizes findings on carbon flux into limonene enantiomers in different P. graveolens chemotypes based on isotopic labeling studies.
¹³C-labeling experiments are instrumental in identifying key intermediates and metabolic branch points that dictate the final profile of monoterpenes. nih.govnih.gov Studies in P. graveolens have shown that while different monoterpene pathways (e.g., those producing cyclic p-menthanes and acyclic citronelloids) originate from the same MEP pathway, they diverge after the formation of geranyl diphosphate (GPP), with no evidence of shared intermediates beyond this point. nih.govcsic.es This establishes GPP as a critical branching point where the metabolic fate of the carbon skeleton is decided. nih.govcsic.es
Furthermore, labeling studies helped to clarify the downstream pathway from (+)-limonene to other p-menthanes in Pelargonium. The evidence suggests that these monoterpenoids are likely synthesized via (+)-piperitone as an intermediate, rather than the alternative, (+)-pulegone. nih.gov In the context of the enzymatic reaction, limonene synthase first catalyzes the isomerization of GPP to (3S)-linalyl diphosphate (LPP), which then cyclizes to form the α-terpinyl cation. pnas.orgacs.org This cation is a universal intermediate that serves as another crucial branching point, leading to limonene through deprotonation or to other bicyclic monoterpenes, like pinenes, through further cyclization. acs.orgpnas.org
Tracing Carbon Flow from Precursors to (R)-Limonene Enantiomers
Investigation of Microbial Biotransformation Mechanisms of Limonene
Microorganisms such as bacteria, yeasts, and fungi are capable of transforming limonene into a variety of valuable oxygenated derivatives, including alcohols, aldehydes, and diols. researchgate.netnih.gov These biotransformation processes often involve highly specific hydroxylation reactions catalyzed by enzymes like cytochrome P450 monooxygenases. researchgate.netscielo.br The investigation of these reaction mechanisms relies heavily on techniques that can pinpoint the exact site of modification, for which isotopically labeled substrates like (R)-Limonene ¹³Cd₂ are ideally suited.
By using labeled limonene, researchers can track the position of the label in the product molecule, confirming the site of enzymatic attack and elucidating the transformation pathway. For example, hydroxylation at the C7-methyl group yields perillyl alcohol, while hydroxylation at the C6 position produces carveol (B46549). nih.govscielo.br
| Microorganism | Substrate | Major Biotransformation Product(s) |
| Aspergillus niger | (R)-(+)-Limonene | Perillyl alcohol, Perillyl aldehyde researchgate.net |
| Pleurotus sapidus | D-Limonene | cis- and trans-Carveol researchgate.net |
| Penicillium digitatum | (R)-(+)-Limonene | (R)-(+)-α-Terpineol scielo.org.co |
| Sphingobium sp. | (R)-(+)-Limonene | (R)-(+)-α-Terpineol researchgate.net |
| Rhodococcus opacus | Limonene | (+)-trans-Carveol researchgate.net |
This table provides examples of microorganisms and their respective biotransformation products from limonene.
Enzymatic Reaction Mechanism Studies Utilizing Labeled Substrates
Understanding the complex mechanisms of enzymes like limonene synthase requires sophisticated experimental approaches. The use of isotopically labeled substrates is a cornerstone of such mechanistic studies, providing insights into stereochemistry, reaction intermediates, and kinetic isotope effects. researchgate.net For instance, studies on limonene synthase have employed substrates labeled with deuterium (B1214612) (²H) to probe the stereochemical course of the deprotonation step that terminates the cyclization reaction. pnas.org
In addition to stable isotopes, substrate analogs are also used. To study the elusive LPP intermediate in the limonene synthase reaction, fluorinated analogs of GPP and LPP have been co-crystallized with the enzyme. pnas.org These analogs can slow down the reaction, allowing for the structural characterization of the enzyme-intermediate complex. pnas.org Similarly, feeding experiments with singly ¹³C-labeled isotopomers of farnesyl diphosphate (FPP), a C15 analog of GPP, have been used to unambiguously assign the NMR spectra of complex sesquiterpene products, a technique directly applicable to monoterpene analysis. beilstein-journals.org These methods collectively help to build a detailed, step-by-step model of the catalytic cycle. pnas.orgacs.org
Analysis of Carbon Uptake and Utilization in Biological Systems via ¹³C-Tracing
Beyond elucidating specific pathways, ¹³C-tracing is a powerful method for quantitative metabolic flux analysis (MFA) at a systems level. rsc.orgdiva-portal.org By providing a simple, labeled carbon source like ¹³C-glucose to a cell culture, researchers can trace the distribution of the ¹³C label throughout the entire metabolic network, including central carbon metabolism, amino acid biosynthesis, and specialized secondary metabolite pathways. nih.govnih.govnih.gov
A systems biology study of an engineered E. coli strain designed to produce limonene provides a clear example. nih.gov By feeding the cells [1-¹³C]-glucose and [4-¹³C]-glucose, the researchers could track how carbon was partitioned between the native DXP pathway and the engineered MVA pathway for the biosynthesis of isoprenoid precursors. nih.gov Analysis of the mass isotopologue distribution in limonene revealed the relative contribution of each pathway to the final product. nih.gov The results showed that the engineered MVA pathway was the dominant production route. nih.gov This type of analysis is critical for identifying metabolic bottlenecks and optimizing microbial strains for the industrial production of compounds like limonene. nih.gov
| Pathway | Carbon Source | Flux Ratio (%) | Key Finding |
| Mevalonate (MVA) Pathway | [4-¹³C]-glucose | 90.6 ± 0.1 | The engineered MVA pathway is the primary contributor to isoprenoid and limonene biosynthesis in the engineered E. coli strain. nih.gov |
| 1-Deoxy-D-xylulose 5-phosphate (DXP) Pathway | [4-¹³C]-glucose | 9.4 ± 0.1 | The native DXP pathway still contributes a minor but measurable flux towards limonene production. nih.gov |
This table shows the relative flux contributions of the MVA and DXP pathways to limonene biosynthesis in an engineered E. coli strain, as determined by ¹³C-tracer analysis.
Computational Chemistry and Theoretical Modeling of Labeled R Limonene
Density Functional Theory (DFT) Calculations for Reaction Mechanism Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method widely used to investigate the electronic structure of molecules and predict their reactivity. nih.govnumberanalytics.com For (R)-Limonene and its isotopically labeled variants, DFT calculations are instrumental in predicting the mechanisms of various chemical reactions. These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates to determine the most favorable reaction pathway.
Research has utilized DFT to determine the activity and reactivity of limonene (B3431351) by analyzing global chemical reactivity descriptors. mdpi.com The energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. The energy gap between these orbitals (ΔEgap) is a crucial determinant of kinetic stability. mdpi.com For limonene, these values help in comparing its reactivity to other monoterpenes and predicting its behavior in reactions like ozonolysis or hydrolysis. mdpi.comresearchgate.net
A study on the hydrolysis of cis- and trans-limonene oxide employed DFT calculations at the B3LYP-D3/6-31+G(d,p) level to explain the observed regioselectivity of the reaction. researchgate.net Such studies demonstrate the power of DFT to provide a theoretical foundation for experimentally observed outcomes, guiding the synthesis of specific limonene derivatives. researchgate.net
| Parameter | Description | Relevance to (R)-Limonene 13Cd2 Mechanism Prediction |
| Potential Energy Surface (PES) | A map of the energy of a molecule as a function of its geometry. | Identifies the lowest energy pathways for reactions, including transition states and intermediates. |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. mdpi.com | Predicts the molecule's susceptibility to electrophilic and nucleophilic attack. mdpi.com |
| HOMO-LUMO Gap (ΔEgap) | The energy difference between the HOMO and LUMO orbitals. mdpi.com | Indicates the kinetic stability of the molecule; a smaller gap suggests higher reactivity. mdpi.com |
| Bond Dissociation Enthalpy (BDE) | The enthalpy change associated with the homolytic cleavage of a bond. mdpi.com | Identifies the weakest bonds and therefore the most likely sites for initial reaction. mdpi.com |
This table summarizes key parameters derived from DFT calculations used to predict reaction mechanisms.
| Bond (Carbon Atom Numbering) | Bond Dissociation Enthalpy (BDE) in kcal/mol |
| C4-H | 82.6 |
| C8-H | 87.5 |
| C3-H (axial) | 91.1 |
| C6-H (axial) | 92.2 |
| C3-H (equatorial) | 92.5 |
| C6-H (equatorial) | 93.3 |
| C5-H (axial) | 95.0 |
| C5-H (equatorial) | 95.1 |
| C10-H | 98.4 |
| C7-H | 108.3 |
This table displays selected calculated Bond Dissociation Enthalpies (BDEs) for C-H bonds in the limonene molecule, indicating the bonds most susceptible to cleavage. The numbering corresponds to standard chemical nomenclature. Data adapted from DFT calculations. mdpi.com
Molecular Dynamics Simulations and Quantum Chemical Calculations for Isotopic Effects on Reactivity and Spectroscopy
Molecular dynamics (MD) simulations and quantum chemical calculations are essential for understanding the subtle but significant effects of isotopic labeling on the reactivity and spectroscopic signatures of molecules like this compound.
MD simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular conformational dynamics and interactions. diva-portal.orgnih.gov For isotopically labeled compounds, MD simulations must account for nuclear quantum effects (NQEs), as the difference in mass between isotopes (e.g., H vs. D, or ¹²C vs. ¹³C) can influence zero-point energy and vibrational frequencies, leading to altered dynamics and reactivity. osti.govaps.org Path-integral molecular dynamics (PIMD) is an advanced technique that explicitly includes NQEs, offering a more accurate description of systems where these effects are prominent. aps.org
In the context of this compound, MD simulations can be used to study how the heavier isotopes affect the molecule's conformational landscape and the dynamics of its interaction with other reactants or solvents. researchgate.netresearchgate.net For instance, the combination of ¹³C and deuterium (B1214612) (d2) labeling in the isopropenyl group would be expected to alter the vibrational modes and rotational barriers associated with this group. A combination of MD simulations and KIE calculations can elucidate reaction mechanisms by revealing how isotopic substitution impacts reaction rates. nih.gov While the betaine (B1666868) intermediate in a Wittig reaction was found to be bypassed in many trajectories, this insight was gained through a combination of ¹³C KIEs and MD calculations. nih.gov
Quantum chemical calculations are employed to predict spectroscopic properties with high accuracy. nih.govmdpi.com For this compound, these calculations can predict shifts in vibrational spectra (e.g., IR and Raman) resulting from isotopic substitution. The heavier ¹³C and D atoms lead to lower vibrational frequencies for stretching and bending modes involving these atoms, a phenomenon known as the isotopic shift. Comparing calculated spectral shifts with experimental data provides a powerful method for validating the force fields used in the calculations and confirming the site of isotopic labeling. researchgate.netresearchgate.net
Time-dependent density functional theory (TD-DFT) is a common method for calculating excited-state properties, including UV-Vis and circular dichroism spectra. researchgate.netmdpi.commdpi.com Isotopic substitution can have minor but measurable effects on these electronic spectra, which can be modeled to further refine the understanding of the molecule's electronic structure.
| Computational Method | Application to this compound | Insights Gained |
| Molecular Dynamics (MD) Simulations | Modeling the motion of atoms over time, including solvent effects. nih.gov | Understanding conformational flexibility and the dynamic behavior of the isopropenyl group. |
| Path-Integral MD (PIMD) | An advanced MD method that incorporates nuclear quantum effects. aps.org | Accurate modeling of kinetic isotope effects by accounting for differences in zero-point energy. |
| Quantum Chemical Calculations (e.g., DFT) | Calculation of vibrational frequencies (IR/Raman spectra). researchgate.net | Prediction of specific shifts in vibrational peaks due to the heavier ¹³C and D isotopes. |
| Time-Dependent DFT (TD-DFT) | Calculation of electronic transitions (UV-Vis, ECD spectra). researchgate.netnih.gov | Elucidation of subtle isotopic effects on electronic properties and chiroptical response. |
This table outlines the primary computational methods used to study isotopic effects in this compound and the specific insights they provide.
Analytical Method Development and Validation with R Limonene 13cd2
Development of Analytical Reference Standards for Traceability and Quantitation
The development of analytical methods relies heavily on the availability of well-characterized reference standards. (R)-Limonene ¹³Cd₂ is synthesized and purified to serve as a stable, high-purity reference material. axios-research.comaxios-research.com These standards are essential for establishing traceability and ensuring the accuracy of quantitative analyses.
The use of isotopically labeled standards like (R)-Limonene ¹³Cd₂ is a cornerstone of robust analytical method development. These standards, which are chemically identical to the analyte of interest but have a different mass due to the isotopic labeling, are ideal internal standards. When added to a sample at a known concentration, they co-elute with the non-labeled analyte during chromatographic separation. The ratio of the signal from the labeled standard to the signal from the native analyte allows for precise quantification, correcting for any sample loss during preparation or injection variability.
Suppliers of these reference standards provide comprehensive characterization data, often in accordance with regulatory guidelines, to ensure their suitability for use in demanding applications such as pharmaceutical analysis and food quality control. clearsynth.comgreyhoundchrom.com This documentation typically includes information on purity, isotopic enrichment, and storage conditions.
Key characteristics of (R)-Limonene ¹³Cd₂ as a reference standard:
| Property | Description |
| Purity | High-purity, often ≥95%, to ensure accurate calibration. thermofisher.comsigmaaldrich.com |
| Isotopic Enrichment | A high degree of isotopic labeling to provide a distinct mass spectrometric signal. |
| Traceability | Can be used to establish traceability to pharmacopeial standards (e.g., USP or EP). axios-research.com |
| Stability | Stable under recommended storage conditions to maintain its integrity over time. zeptometrix.com |
Application in Quality Control and Method Validation for Related Compounds
(R)-Limonene ¹³Cd₂ plays a significant role in the quality control (QC) and validation of analytical methods for limonene (B3431351) and other related monoterpenes. axios-research.comaxios-research.com Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. researchgate.net This involves assessing various parameters, including specificity, linearity, accuracy, precision, and limits of detection and quantification. youtube.com
In quality control, (R)-Limonene ¹³Cd₂ is used as an internal standard to monitor the performance of analytical methods over time. clearsynth.com By including a QC sample spiked with a known amount of the labeled standard in each analytical run, laboratories can ensure the consistency and reliability of their results. youtube.com Any significant deviation in the recovery of the internal standard can indicate a problem with the method, prompting further investigation.
The use of isotopically labeled standards is particularly advantageous when analyzing complex matrices, such as those found in food, beverages, and biological samples. researchgate.net These matrices often contain interfering compounds that can affect the accuracy of the analysis. Because the labeled internal standard behaves almost identically to the analyte during extraction and analysis, it effectively compensates for matrix effects. ufl.edu
Method Validation Parameters Assessed Using (R)-Limonene ¹³Cd₂:
| Parameter | Role of (R)-Limonene ¹³Cd₂ |
| Specificity | Helps to distinguish the analyte signal from those of other closely related compounds and matrix components. researchgate.net |
| Accuracy | Used to determine the recovery of the analyte from the sample matrix, providing a measure of the method's accuracy. youtube.com |
| Precision | The consistent recovery of the internal standard across multiple analyses demonstrates the precision of the method. |
| Linearity | Used to establish a linear response over a range of concentrations. scielo.br |
| Limit of Quantification (LOQ) | Helps to determine the lowest concentration of the analyte that can be reliably quantified. scielo.br |
Optimization of Chromatographic and Spectroscopic Methods for Labeled Monoterpenes
The analysis of labeled monoterpenes like (R)-Limonene ¹³Cd₂ often involves a combination of chromatographic and spectroscopic techniques. Gas chromatography (GC) and liquid chromatography (LC) are commonly used for separation, while mass spectrometry (MS) is the preferred method for detection and quantification due to its high sensitivity and selectivity. open.ac.uknih.gov
The optimization of these methods is crucial for achieving the desired analytical performance. For GC-MS methods, parameters such as the type of column, temperature program, and ionization mode are carefully selected to ensure good separation and sensitive detection of both the labeled and unlabeled analytes. acs.org Two-dimensional gas chromatography (GCxGC) can provide enhanced separation for complex samples. chromatographyonline.com For LC-MS methods, the mobile phase composition, gradient elution profile, and MS parameters are optimized to achieve the best results. nih.govresearchgate.net
The development of methods for analyzing labeled monoterpenes also benefits from advanced techniques such as isotope ratio mass spectrometry (IRMS), which can provide information about the isotopic composition of a sample. oup.com This can be particularly useful for authentication studies and for investigating the origin of natural products.
Commonly Used Analytical Techniques and Their Optimization:
| Technique | Key Optimization Parameters |
| Gas Chromatography (GC) | Column stationary phase, column dimensions, oven temperature program, injector temperature. researchgate.net |
| Liquid Chromatography (LC) | Column type, mobile phase composition, gradient profile, flow rate. ufn.edu.br |
| Mass Spectrometry (MS) | Ionization mode (e.g., EI, CI), mass analyzer type (e.g., quadrupole, time-of-flight), collision energy. who.int |
Q & A
Q. How to optimize solvent systems for enhancing limonene solubility in aqueous biocatalytic reactions?
- Methodological Answer : Screen co-solvents (e.g., cyclodextrins, ionic liquids) using a D-optimal design. Measure partition coefficients (logP) and correlate with reaction rates. Characterize solvent effects on enzyme stability via circular dichroism (CD) spectroscopy. Report solvent toxicity thresholds for microbial systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
